Naphthalene-1,2-dicarbonyl dichloride
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Overview
Description
Naphthalene-1,2-dicarbonyl dichloride is an organic compound with the molecular formula C12H6Cl2O2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains two carbonyl chloride groups attached to the 1 and 2 positions of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Naphthalene-1,2-dicarbonyl dichloride can be synthesized through the chlorination of naphthalene-1,2-dicarboxylic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents. The reaction is carried out under reflux conditions, where the naphthalene-1,2-dicarboxylic acid is treated with the chlorinating agent, resulting in the formation of this compound and the release of by-products such as sulfur dioxide (SO2) or phosphorus oxychloride (POCl3).
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale chlorination processes similar to those used in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: Naphthalene-1,2-dicarbonyl dichloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride groups are highly reactive towards nucleophiles, leading to substitution reactions where the chloride atoms are replaced by nucleophilic species such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water or aqueous bases, this compound can hydrolyze to form naphthalene-1,2-dicarboxylic acid.
Reduction: The compound can be reduced to form naphthalene-1,2-dicarboxaldehyde or naphthalene-1,2-dimethanol, depending on the reducing agent and reaction conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in organic solvents like dichloromethane or tetrahydrofuran (THF) under mild to moderate temperatures.
Hydrolysis: Aqueous solutions of bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are used, often at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed:
Nucleophilic Substitution: Products include naphthalene-1,2-dicarboxamides, naphthalene-1,2-dicarboxylic esters, and naphthalene-1,2-dicarboxylic thioesters.
Hydrolysis: The major product is naphthalene-1,2-dicarboxylic acid.
Reduction: Products include naphthalene-1,2-dicarboxaldehyde and naphthalene-1,2-dimethanol.
Scientific Research Applications
Naphthalene-1,2-dicarbonyl dichloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through acylation reactions, enabling the study of protein function and interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of naphthalene-1,2-dicarbonyl dichloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride groups are electrophilic, making them susceptible to attack by nucleophiles. This reactivity allows the compound to acylate various nucleophilic species, forming stable covalent bonds. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.
Comparison with Similar Compounds
Naphthalene-2,3-dicarbonyl dichloride: Similar in structure but with carbonyl chloride groups at the 2 and 3 positions.
Phthaloyl chloride (benzene-1,2-dicarbonyl dichloride): Contains a benzene ring with carbonyl chloride groups at the 1 and 2 positions.
Terephthaloyl chloride (benzene-1,4-dicarbonyl dichloride): Contains a benzene ring with carbonyl chloride groups at the 1 and 4 positions.
Uniqueness: Naphthalene-1,2-dicarbonyl dichloride is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct reactivity and properties compared to its isomers and other dicarbonyl dichlorides. This uniqueness makes it valuable for targeted chemical synthesis and specialized applications in research and industry.
Properties
CAS No. |
50975-63-8 |
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Molecular Formula |
C12H6Cl2O2 |
Molecular Weight |
253.08 g/mol |
IUPAC Name |
naphthalene-1,2-dicarbonyl chloride |
InChI |
InChI=1S/C12H6Cl2O2/c13-11(15)9-6-5-7-3-1-2-4-8(7)10(9)12(14)16/h1-6H |
InChI Key |
WUQGUKHJXFDUQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C(=O)Cl)C(=O)Cl |
Origin of Product |
United States |
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